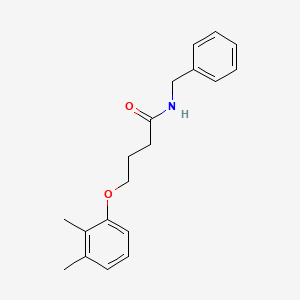
2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide
Overview
Description
2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzophenone with ethyl chloroacetate in the presence of a base to form an intermediate ester. This ester is then hydrolyzed to produce the corresponding acid, which is subsequently reacted with 2-phenoxyethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 2,2-bis(4-fluorophenyl)-2-oxo-N-(2-phenoxyethyl)acetamide.
Reduction: Formation of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide
- 2,2-bis(4-bromophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide
- 2,2-bis(4-methylphenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide
Uniqueness
2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO3/c23-18-10-6-16(7-11-18)22(27,17-8-12-19(24)13-9-17)21(26)25-14-15-28-20-4-2-1-3-5-20/h1-13,27H,14-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBFXJNSGFPCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromophenoxy)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4768281.png)

![N-[4-(MORPHOLINOMETHYL)PHENYL]-N'-(2-NITROPHENYL)UREA](/img/structure/B4768286.png)
![1-[(3-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4768293.png)
![1-CYCLOPROPYL-4-((Z)-1-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE](/img/structure/B4768308.png)
![N-(4-iodo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4768321.png)
![6-METHYL-1-{6-METHYL-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B4768328.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4768335.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4768341.png)

![2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethanol](/img/structure/B4768360.png)
![3-ETHYL-5-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4768368.png)
![N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4768376.png)
![4-bromo-N-{[3-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4768382.png)
